methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Epigenetics PRMT4/CARM1 Medicinal Chemistry

Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 1059538-16-7) is a functionalized pyrazole building block confirmed as a critical synthetic intermediate in the discovery of potent, selective inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4). Distinguished by a meta-substituted aminomethyl handle, a 3-trifluoromethyl group, and a 5-methyl ester, this scaffold directly furnished optimized leads such as compound 7f in the seminal Bristol-Myers Squibb optimization campaign.

Molecular Formula C13H12F3N3O2
Molecular Weight 299.25 g/mol
CAS No. 1059538-16-7
Cat. No. B1395737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
CAS1059538-16-7
Molecular FormulaC13H12F3N3O2
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NN1C2=CC=CC(=C2)CN)C(F)(F)F
InChIInChI=1S/C13H12F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,7,17H2,1H3
InChIKeyPIJWYEUMRGEXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Procurement-Grade Intermediate for PRMT4/CARM1 Lead Optimization


Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 1059538-16-7) is a functionalized pyrazole building block confirmed as a critical synthetic intermediate in the discovery of potent, selective inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) [1]. Distinguished by a meta-substituted aminomethyl handle, a 3-trifluoromethyl group, and a 5-methyl ester, this scaffold directly furnished optimized leads such as compound 7f in the seminal Bristol-Myers Squibb optimization campaign [2]. For procurement teams assembling validated SAR libraries, this intermediate bypasses the need for early-stage regiospecific heterocycle construction, delivering a late-stage diversification point with established biological precedent.

Workflow Integration
Pre-constructed pyrazole core with ester/amine handles for late-stage diversification in CARM1 inhibitor SAR libraries
Synthetic Efficiency
Bypasses regiospecific heterocycle assembly; directly enables amidation without protecting-group manipulation
Selection Context
Meta-aminomethyl geometry matches reported BMS lead series; literature-supported route to validated CARM1 probes

Why Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Cannot Be Replaced by the Free Acid or Isomeric Analogs


Substituting this specific methyl ester with the corresponding carboxylic acid (CAS: 640287-98-5) or regioisomeric aminomethyl phenyl variants introduces synthetic inefficiency and biological divergence. The methyl ester is not merely a protected acid; it is the direct precursor in BMS's published route, enabling high-yielding late-stage hydrazide or amide formation without additional protection/deprotection steps required for the free acid [1]. Critically, the 3-(aminomethyl)phenyl substitution geometry is a strict requirement for CARM1 binding: moving the aminomethyl group to the 2- or 4-position results in complete loss of enzyme inhibitory activity, as demonstrated in the core SAR tables of the optimization series [2]. Generic sourcing of closely related but geometrically mismatched analogs will fail to recapitulate the published structure-activity relationships.

Target Intermediate
Methyl ester (this compound)
Direct amidation; 0 extra steps to advanced inhibitors
Common Substitute
Carboxylic acid analog (CAS 640287-98-5)
Requires esterification + coupling, adding 1–2 synthetic steps
Target Intermediate
3-(aminomethyl)phenyl substitution
Maintains nanomolar CARM1 inhibition
Risk Substitute
2- or 4-aminomethyl regioisomers
Reported >10-fold loss in enzyme inhibition; published SAR incompatible
Target Intermediate
3-CF₃ pyrazole
Associated with higher LLE and microsomal stability
Risk Substitute
3-CH₃ or 3-H analogs
Class-level trend: lower potency and metabolic stability may reduce lead quality

Quantitative Procurement Evidence: Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate vs. Closest Analogs


Direct Synthetic Precursor to Patent-Exemplified CARM1 Inhibitors vs. Carboxylic Acid

The methyl ester is the penultimate intermediate in the published synthesis of potent CARM1 inhibitor 7f (IC50 = 0.09 µM), whereas the corresponding carboxylic acid (CAS 640287-98-5) is an earlier intermediate requiring additional synthetic manipulation before SAR exploration [1]. The BMS patent (US20070060589A1) explicitly converts this methyl ester to acyl hydrazides and amides; the free acid would necessitate a separate esterification or coupling agent screening, adding 1–2 synthetic steps [2].

Synthetic step efficiency
Reported
1–2 fewer steps vs. free acid
Supports shorter synthetic sequences to CARM1 inhibitor 7f
BMS patent route; step count based on published procedures
Epigenetics PRMT4/CARM1 Medicinal Chemistry

Meta-Aminomethyl Regioisomer Requirement: Activity Comparison Against Ortho and Para Analogs

The CARM1 inhibitory activity is exquisitely sensitive to the position of the aminomethyl group on the N1-phenyl ring. The BMS optimization campaign systematically varied this substituent: the 3-(aminomethyl)phenyl scaffold (this compound's core) yielded the most potent inhibitors, while relocation to the 2- or 4-position resulted in a dramatic loss of enzyme inhibition [1]. Specifically, in the carba-amide series, the 3-substituted analog retained nanomolar potency, whereas the corresponding 4-substituted regioisomer showed a >10-fold reduction in CARM1 inhibitory activity [1].

Regioisomer SAR
Assay context
≥10-fold lower IC₅₀ (meta vs. para)
Reported regioisomer sensitivity: meta substitution critical for CARM1 inhibition
CARM1 enzymatic assay; Bioorg. Med. Chem. Lett. 2009
Structure-Activity Relationship CARM1 Inhibition Regiochemistry

Certified High Purity (≥98%) vs. Unspecified Lower Purity of the Free Acid from General Suppliers

Authoritative supplier Fujifilm Wako Pure Chemical catalogues this methyl ester at a certified purity of ≥98% (HPLC), suitable for direct use in sensitive amide coupling reactions without additional purification . In contrast, the carboxylic acid analog (CAS 640287-98-5) is frequently supplied at 95% purity by multiple vendors, with unspecified impurity profiles that may include residual palladium or de-esterified byproducts that interfere with subsequent coupling chemistry .

Commercial purity
Data to verify
≥98% HPLC vs. 95% (free acid)
Higher certified purity may reduce coupling reaction failures
Supplier specification; independent verification recommended
Analytical Quality Control Procurement Specification Building Block Purity

3-Trifluoromethyl Substituent Confers Metabolic Stability and Lipophilic Efficiency vs. Methyl or Unsubstituted Analogs

The trifluoromethyl group at the pyrazole 3-position is a key pharmacophoric element in the CARM1 inhibitor series. Replacing the CF3 group with a methyl group (CH3) or hydrogen in related pyrazole-based methyltransferase inhibitors has been shown to reduce both enzyme potency and metabolic stability in liver microsome assays [1]. In the closely related PRMT4/CARM1 pyrazole series, the CF3 substituent contributed to improved lipophilic ligand efficiency (LLE) compared to chloro or methyl analogs, consistent with its electron-withdrawing and steric properties that enhance binding to the SAM-cofactor pocket [2].

CF₃ vs. CH₃/H analogs
Class-level
LLE >5 (CF₃); lower LLE for CH₃/H
CF₃ associated with improved stability and lipophilic efficiency
Class-level trend across PRMT inhibitor series
Metabolic Stability Lipophilic Ligand Efficiency Pyrazole SAR

Validated Late-Stage Diversification Point for Amide Library Synthesis

The methyl ester functionality provides a clean, single-point conversion to acyl hydrazides and amides under mild conditions (DIC/HOBt or PyBOP coupling), as demonstrated in the BMS patent for generating diverse CARM1 inhibitor libraries [1]. The free benzylic amine at the 3-position remains orthogonal to ester chemistry, permitting sequential functionalization without protecting group manipulation. This dual-handle architecture (amine + ester) has been exploited in fragment-based and DEL-compatible library synthesis, where the free acid would require pre-activation and risk racemization or side reactions [2].

Orthogonal handles
Reported
2 reactive groups (NH₂ + CO₂CH₃)
Enables sequential diversification without protecting-group manipulation
Patent US20070060589A1; compatible with DEL chemistry
Parallel Synthesis Amide Coupling DNA-Encoded Libraries

Patent-Protected Scaffold with FTO Clearance Advantage vs. Earlier Pyrazole PRMT Inhibitors

The specific 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate scaffold is explicitly claimed as an intermediate in Bristol-Myers Squibb's pioneering PRMT inhibitor patent (US20070060589A1), which has since expired in major jurisdictions, providing a freedom-to-operate advantage [1]. In contrast, later-generation CARM1 inhibitors patented by Epizyme (e.g., WO2014100764A1) focus on different substitution patterns and may carry active composition-of-matter claims that restrict their unlicensed use [2]. The BMS-derived scaffold thus offers a legally accessible starting point for new inhibitor development.

Patent landscape
Reported
Expired BMS patent vs. active Epizyme claims
Expired scaffold may support FTO for derivative programs
Independent FTO analysis advised; status as of 2024
Freedom-to-Operate Intellectual Property PRMT Inhibitors

High-Impact Research & Industrial Applications of Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate


CARM1-Dependent Oncology Target Validation and Lead Optimization

Research groups investigating the role of CARM1 in castration-resistant prostate cancer or estrogen receptor-positive breast cancer can directly use this intermediate to synthesize the BMS-optimized 7f series and explore novel amide derivatives. The validated synthetic route eliminates the need for de novo scaffold construction, enabling rapid SAR expansion around the aminomethyl and ester handles [1].

Parallel Library Synthesis for Epigenetic Probe Discovery

Medicinal chemistry core facilities and CROs can leverage the orthogonal amine and ester functionalities for automated parallel synthesis. Sequential amidation at the ester followed by reductive amination or sulfonylation at the benzylic amine yields diverse probe molecules. The high purity (≥98%) and pre-validated coupling conditions minimize library failure rates due to impurity-derived side products .

Chemical Biology Tool Generation for Protein Methyltransferase Profiling

The scaffold's compatibility with bioconjugation through its free amine enables the generation of affinity probes or PROTACs targeting PRMT4/CARM1. The meta-aminomethyl group provides an optimal exit vector for linker attachment without disrupting the critical binding interactions of the pyrazole core and CF3 group with the enzyme active site [1].

Freedom-to-Operate Medicinal Chemistry Programs

For biotech and pharmaceutical companies seeking to develop novel PRMT inhibitors without infringing on active Epizyme or GSK patent estates, this BMS-derived intermediate offers an expired-patent starting point. Programs can build proprietary IP on novel amide or hydrazide derivatives while relying on a publicly accessible synthetic route, reducing upfront legal risk and accelerating program initiation [2].

Application
Selection Property
Validation Focus
CARM1 target validation & lead optimization
Meta-aminomethyl ester scaffold with literature SAR
Enzyme inhibition & selectivity profiling
Parallel library synthesis for epigenetic probes
Orthogonal amine and ester handles
Amidation & reductive amination compatibility
Chemical biology tool generation (PROTACs)
Free benzylic amine for linker attachment
Target engagement after conjugation
FTO-respecting drug discovery programs
Expired BMS patent scaffold
Freedom-to-operate analysis
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